molecular formula C21H16ClNO2 B15166454 6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one CAS No. 192438-48-5

6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B15166454
CAS No.: 192438-48-5
M. Wt: 349.8 g/mol
InChI Key: YDAHHVVXUSFDBD-UHFFFAOYSA-N
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Description

6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anilino group, a chloro-substituted hydroxyphenyl group, and a cyclohexa-2,4-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of an aniline derivative with a chloro-substituted hydroxybenzaldehyde under basic conditions. The resulting intermediate undergoes further cyclization and dehydration to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino and hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-[1-Anilino-3-(5-bromo-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one
  • 6-[1-Anilino-3-(5-methyl-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one

Uniqueness

Compared to similar compounds, 6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the chloro-substituted hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

CAS No.

192438-48-5

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

4-chloro-2-[3-(2-hydroxyphenyl)-3-phenyliminoprop-1-enyl]phenol

InChI

InChI=1S/C21H16ClNO2/c22-16-11-13-20(24)15(14-16)10-12-19(18-8-4-5-9-21(18)25)23-17-6-2-1-3-7-17/h1-14,24-25H

InChI Key

YDAHHVVXUSFDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C=CC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3O

Origin of Product

United States

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